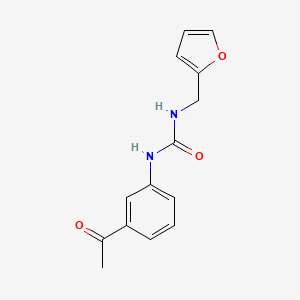
N-(3-acetylphenyl)-N'-(2-furylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(2-furylmethyl)urea, commonly known as AFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AFMU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
The mechanism of action of AFMU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. AFMU has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of pro-inflammatory cytokines. AFMU has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
AFMU has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, pain, and cancer cell growth. AFMU has also been shown to reduce oxidative stress and to improve mitochondrial function. AFMU has been shown to have a low toxicity profile and to be well-tolerated in animal models.
実験室実験の利点と制限
AFMU has several advantages for lab experiments, including its low toxicity profile and its ability to inhibit multiple targets involved in inflammation and cancer. However, AFMU has some limitations, including its low solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the research on AFMU, including the optimization of its synthesis method, the development of more potent derivatives, and the investigation of its potential therapeutic applications in various diseases. AFMU has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. Further studies are needed to fully understand the mechanism of action of AFMU and to explore its potential as a therapeutic agent.
合成法
AFMU can be synthesized using various methods, including the reaction of 3-acetylphenyl isocyanate with 2-furylmethylamine, the reaction of 3-acetylphenyl isocyanate with 2-furylcarbinol, and the reaction of 3-acetylphenyl isocyanate with 2-furylmethanol. The yield of AFMU can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
AFMU has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. AFMU has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce pain in animal models. AFMU has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)11-4-2-5-12(8-11)16-14(18)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARUWPHCEOPOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
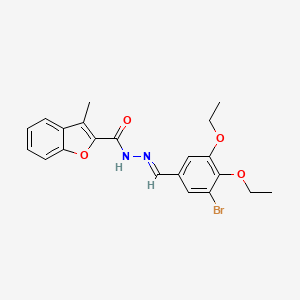
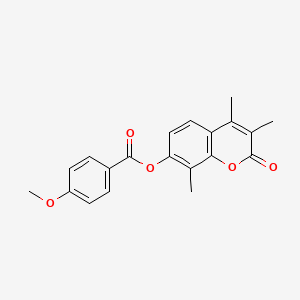
![N',N''-1,2-ethanediylidenebis[2-(4-iodophenoxy)acetohydrazide]](/img/structure/B5736741.png)
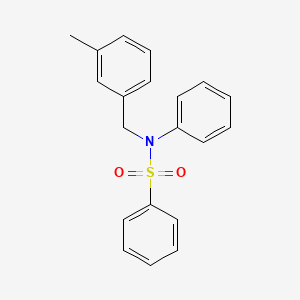
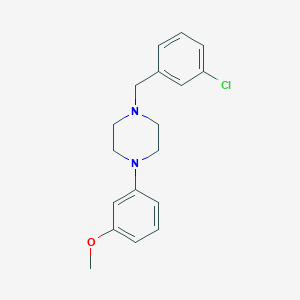
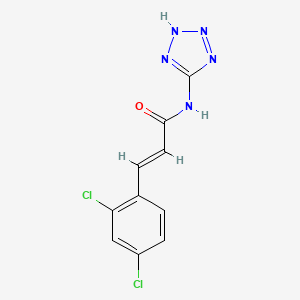
![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5736764.png)
![7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)
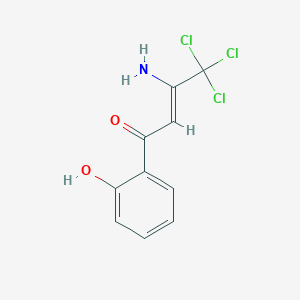
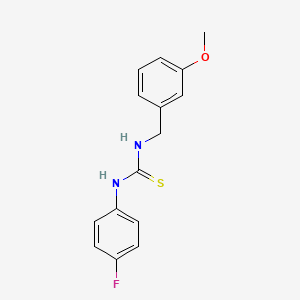
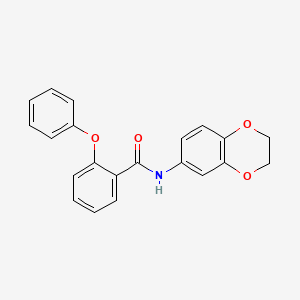
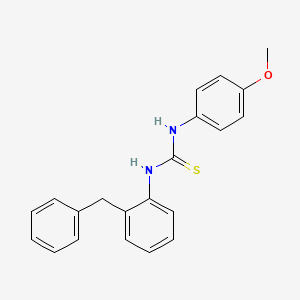
![3-{[4-(dimethylamino)benzylidene]amino}-2-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5736802.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5736810.png)
